molecular formula C24H17N3O B2914185 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide CAS No. 476634-08-9

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide

Cat. No.: B2914185
CAS No.: 476634-08-9
M. Wt: 363.42
InChI Key: KCIAQRGKACFXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide is a compound that features a benzimidazole moiety linked to a naphthamide group. Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antitumor, and antimicrobial properties . The naphthamide group adds further complexity and potential for interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide typically involves the reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-benzo[d]imidazol-2-yl)aniline
  • 2-(1H-benzo[d]imidazol-2-yl)phenylamine
  • N-(1H-benzo[d]imidazol-2-yl)benzamide

Uniqueness

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide is unique due to the presence of both benzimidazole and naphthamide groups.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O/c28-24(19-10-9-16-5-1-2-6-18(16)15-19)25-20-13-11-17(12-14-20)23-26-21-7-3-4-8-22(21)27-23/h1-15H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIAQRGKACFXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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